Radical Cation Isomerization Activation Energy: 3-Methylcyclobutene vs. 1-Methylcyclobutene
In gas-phase studies, the electrocyclic ring-opening of radical cations is significantly more facile for 3-methylcyclobutene compared to its 1-methyl isomer. The measured activation energy for isomerization of the 3-methylcyclobutene radical cation is less than 4 kcal mol⁻¹, whereas the activation energy for the 1-methylcyclobutene radical cation is less than 16 kcal mol⁻¹ [1]. This >12 kcal mol⁻¹ difference in activation energy demonstrates a profound influence of the methyl group position on the stability and reactivity of the ionized species.
| Evidence Dimension | Activation Energy for Radical Cation Isomerization |
|---|---|
| Target Compound Data | < 4 kcal mol⁻¹ |
| Comparator Or Baseline | 1-methylcyclobutene radical cation: < 16 kcal mol⁻¹ |
| Quantified Difference | Difference > 12 kcal mol⁻¹ (3-methyl is lower) |
| Conditions | Gas-phase collisional activation decomposition spectroscopy and Fourier transform mass spectrometry (FTMS) |
Why This Matters
This data is crucial for researchers in mass spectrometry and fundamental ion chemistry, as it dictates which isomer will be observed as a stable ion and influences fragmentation pathways and reaction monitoring.
- [1] Dass, C., Sack, T. M., & Gross, M. L. (1984). Electrocyclic Reactions of Gas-Phase 1-Methyl- and 3-Methylcyclobutene Radical Cations. Journal of the American Chemical Society, 106(20), 5780–5786. View Source
